molecular formula C19H22O6 B1220788 Catechin tetramethylether CAS No. 51079-25-5

Catechin tetramethylether

Cat. No.: B1220788
CAS No.: 51079-25-5
M. Wt: 346.4 g/mol
InChI Key: GKPNPQODFXMCGO-IFXJQAMLSA-N
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Description

Catechin Tetramethylether is a chemically modified derivative of catechin, a natural flavan-3-ol belonging to the polyphenol family. This compound is characterized by the methylation of the hydroxyl groups on the catechin core structure, a modification that significantly alters its physicochemical properties compared to its parent compound. The methylation is expected to enhance the molecule's lipophilicity, which can improve its stability and absorption in biological models, making it a valuable tool for studying structure-activity relationships. While native catechins are known for their potent antioxidant activities and involvement in pathways like NF-κB and Nrf2 that modulate oxidative stress and inflammation, the specific biological activity, research value, and mechanism of action of this compound are areas for further investigation. Researchers may explore this derivative to understand the impact of hydroxyl group methylation on bioavailability, metabolic stability, and pharmacological potential in various experimental contexts. This product is strictly for laboratory research applications.

Properties

IUPAC Name

(2R,3S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-21-12-8-16(23-3)13-10-14(20)19(25-17(13)9-12)11-5-6-15(22-2)18(7-11)24-4/h5-9,14,19-20H,10H2,1-4H3/t14-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPNPQODFXMCGO-IFXJQAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H](CC3=C(O2)C=C(C=C3OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51079-25-5
Record name (+)-Catechin tetramethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051079255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Regioselectivity and Reaction Optimization

A critical challenge in this synthesis is achieving regioselective methylation at specific hydroxyl positions. Studies demonstrate that the 4′-hydroxyl group on the B-ring is preferentially methylated over the 3′-position under optimized conditions. For instance, intermittent addition of methyl iodide and potassium carbonate over 72 hours significantly enhances selectivity for the 4′-O-methyl derivative, achieving a 99% yield of the desired regioisomer. The reaction progress is typically monitored via high-performance liquid chromatography (HPLC), which resolves intermediates and final products with high precision.

Table 1. Optimization of Methylation Conditions for 4′-O-Methyl Catechin

EntryEquiv K₂CO₃Equiv CH₃ITime (h)3′-/4′-O-Methyl RatioYield (%)
15.018.02440/6060
21.01.024≤1/2020
52.5 (batch)4.0 (batch)72≤1/9999

Key findings from Table 1 highlight that reducing the equivalents of K₂CO₃ and CH₃I while extending reaction time minimizes byproduct formation. Entry 5, utilizing batch-wise reagent addition, represents the optimal protocol for regioselective methylation.

Acetylation Followed by Transmethylation

An alternative strategy involves preliminary acetylation of catechin’s hydroxyl groups, followed by transmethylation. This two-step process mitigates side reactions by protecting reactive sites during the methylation phase.

Step 1: Acetylation of Catechin

Catechin is first acetylated using acetic anhydride and pyridine, yielding catechin pentaacetate. This intermediate is isolated via recrystallization from ethanol, achieving >95% purity. The acetylation step ensures complete protection of hydroxyl groups, preventing undesired oxidation or side reactions during subsequent steps.

Step 2: Transmethylation with Dimethyl Sulfate

The pentaacetate undergoes transmethylation in the presence of dimethyl sulfate and aqueous potassium hydroxide. This step replaces acetyl groups with methyl ethers, yielding this compound. Early studies reported moderate yields (18–35%) due to competing hydrolysis reactions, but modern adaptations using controlled stoichiometry and inert atmospheres have improved yields to 50–60%.

Advanced Protection-Deprotection Strategies

Recent advancements incorporate silicon-based protecting groups to enhance regioselectivity. For example, tert-butyldimethylsilyl (TBS) groups are selectively introduced at specific hydroxyl positions, enabling sequential methylation and deprotection.

Selective TBS Protection

TBSCl in dimethylformamide (DMF) selectively protects the 5-hydroxyl group of catechin, leaving other hydroxyls available for methylation. After methylation, the TBS group is removed using trifluoroacetic acid (TFA), yielding the desired tetramethylether derivative. This method achieves >90% regioselectivity for the 4′-O-methyl isomer but requires additional purification steps.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

  • Direct Methylation : Highest yield (99%) but requires stringent control over reaction conditions.

  • Acetylation-Transmethylation : Moderate yield (50–60%) with simpler scalability.

  • TBS Protection : Superior regioselectivity (>90%) but involves complex synthetic steps.

Practical Considerations

Industrial-scale synthesis favors the direct methylation method due to its fewer steps and lower cost. In contrast, academic research often employs TBS protection for precise regiochemical outcomes.

Characterization and Quality Control

Synthetic this compound is characterized using:

  • HPLC-MS : Confirms molecular weight and purity.

  • ¹H NMR : Validates regioselectivity via distinct aromatic proton signals.

  • X-ray Crystallography : Resolves stereochemical configuration in crystalline derivatives .

Chemical Reactions Analysis

Types of Reactions: Catechin Tetramethylether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

Catechins, including catechin tetramethylether, exhibit substantial antimicrobial activity against various bacterial strains. Research indicates that catechins can inhibit the growth of both gram-positive and gram-negative bacteria, including multidrug-resistant strains.

Case Study: Inhibition of Bacterial Growth

A study demonstrated the effectiveness of catechins in inhibiting the growth of Pseudomonas aeruginosa and Escherichia coli. The following table summarizes the results:

Bacterial StrainCatechin UsedConcentrationEffects
Pseudomonas aeruginosaEpigallocatechin gallate (EGCg)≥0.4 mg/mL (8-fold dilution)Inhibited growth of all strains
Escherichia coliEGCg≥0.4 mg/mL (4-fold dilution)Inhibited growth of all strains
Streptococcus mutansEGCg≥0.125 mg/mLInhibition of bacterial growth and biofilm formation

These findings suggest that this compound may enhance the efficacy of traditional antibiotics by exhibiting synergistic effects, thus addressing the challenge of antibiotic resistance .

Neuroprotective Effects

This compound shows promise in neuroprotection, particularly in conditions associated with oxidative stress and neurodegenerative diseases.

Case Study: Neuroprotection Against HIV Proteins

In a study assessing the neuroprotective effects of various catechins against HIV proteins, this compound was evaluated alongside other compounds. The following table illustrates its protective efficacy:

Compound% Protection vs. 3-NP
Epicatechin50.50%
This compound3.40%
Epigallocatechin3.22%

While this compound showed lower protection compared to other catechins, it still demonstrated potential benefits in mitigating neurotoxic effects associated with HIV .

Anti-inflammatory Activities

Catechins are recognized for their anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions.

Case Study: Modulation of Inflammation

Research indicates that catechins can modulate inflammatory responses by inhibiting histamine release from mast cells and reducing inflammation markers. The following table summarizes findings related to anti-inflammatory activities:

SourceEffect
Oolong tea extractsInhibited histamine release
Methanol extracts from Vitellaria paradoxaShowed anti-inflammatory effects in animal models

These studies highlight the potential use of this compound in developing therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of Catechin Tetramethylether involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Catechin derivatives vary in hydroxylation and methylation patterns. Key comparisons include:

Compound Structural Features Key Functional Groups Modified
Catechin Unmethylated, hydroxylated at C3, C5, C7, C3', C4' Free hydroxyl groups enable hydrogen bonding and antioxidant activity
Epicatechin Cis configuration at C2 and C3 Altered stereochemistry reduces EGFR kinase inhibition efficacy compared to catechin
Catechin Tetramethylether Four methyl groups replacing hydroxyls Reduced polarity; diminished neuroprotective activity (3.40% protection vs. 42.51% for catechin)
Procyanidin B Dimer of catechin/epicatechin Enhanced polymer stability and tannin-like properties for antioxidant applications
Amentoflavone-4',4'',7,7'-tetramethylether Methylated biflavonoid Methylation increases lipophilicity but may reduce binding to cytochrome P450 enzymes

Solubility and Stability

  • Lipophilicity : this compound’s logP value is higher than catechin, enhancing membrane permeability but reducing water solubility .
  • Chemical Stability : Methylation protects against oxidative degradation, making it more stable in alkaline conditions compared to hydroxyl-rich analogs like epigallocatechin gallate (EGCG) .

Key Research Findings

Neuroprotective Activity (Table 1)

Compound % Protection vs. 3-NP Toxin Notes
Catechin 42.51% Baseline neuroprotection
This compound 3.40% Methylation abolishes efficacy
Epithis compound -28.72% Suggests cytotoxic/metabolic interference
Epicatechin Monogallate 47.34% Galloyl group enhances activity

Data from neuronal cell models exposed to mitochondrial toxins highlight methylation’s detrimental impact on neuroprotection .

Comparative Bioavailability

  • Catechin-Lysine Complexes : Lysine adducts of catechin (e.g., 1:2 catechin:lysine) enhance antimetastatic activity in cancer models, unlike methylated derivatives, which lack functional hydroxyl groups for complex formation .
  • Polymerization : Procyanidin B (catechin dimer) exhibits higher bioavailability in plant matrices due to glycosylation, whereas methylated derivatives like this compound are less prevalent in natural sources .

Q & A

Basic: What are the standard methods for isolating catechin tetramethylether from natural sources?

This compound is typically isolated from plant materials (e.g., Podocarpus species) using solvent extraction (e.g., ethanol or methanol), followed by chromatographic purification. Key steps include:

  • Crude extraction : Soxhlet extraction or maceration with polar solvents.
  • Fractionation : Column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane:ethyl acetate to methanol).
  • Characterization : NMR (¹H/¹³C) and HPLC-MS for structural confirmation .

    Advanced variants may use HPTLC with flavonoid-specific standards (e.g., quercetin tetramethylether) for comparative analysis .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Discrepancies in spectral data often arise from stereochemical variations or impurities. Methodological solutions include:

  • Multi-technique validation : Cross-validate NMR, X-ray crystallography, and high-resolution MS.
  • Reference standards : Compare with authenticated samples (e.g., commercial standards like Sciadopitysin) or published datasets from Podocarpus studies .
  • Computational modeling : Use density functional theory (DFT) to predict NMR shifts and match experimental data .

Basic: What are the recommended databases for literature reviews on this compound?

Prioritize academic databases for reliable

  • SciFinder : Search via CAS Registry Number (if available) for precise compound identification.
  • Google Scholar : Use advanced operators (e.g., "this compound" AND "synthesis") and track citations to identify seminal studies .
  • Web of Science : Filter for peer-reviewed articles in chemistry journals. Avoid non-peer-reviewed platforms like .

Advanced: How to design a systematic review analyzing the bioactivity contradictions of this compound?

Follow Cochrane guidelines for systematic reviews :

  • Protocol registration : Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies).
  • Risk of bias assessment : Use tools like ROBIS to evaluate study quality.
  • Meta-analysis : Statistically synthesize data on antioxidant or antimicrobial activity, addressing heterogeneity via subgroup analysis (e.g., dosage, assay type) .

Basic: What experimental controls are essential for evaluating this compound’s antioxidant activity?

Include:

  • Positive controls : Quercetin or ascorbic acid for comparative IC₅₀ values in DPPH/ABTS assays.
  • Negative controls : Solvent-only groups to rule out assay interference.
  • Replicates : Triplicate measurements to ensure reproducibility .

Advanced: What strategies improve regioselective methylation in this compound synthesis?

Regioselectivity challenges can be addressed via:

  • Protecting groups : Temporarily block reactive hydroxyls (e.g., acetyl groups) before methylation.
  • Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to optimize conditions .

Basic: How to ensure reproducibility in this compound isolation protocols?

  • Detailed documentation : Report solvent ratios, temperature, and chromatography parameters (e.g., column dimensions, flow rates).
  • Reference materials : Use internal standards (e.g., β-sitosterol) for quantitative comparisons .
  • Open protocols : Share step-by-step methods in supplementary materials, per Beilstein Journal guidelines .

Advanced: What computational tools predict this compound’s pharmacokinetic properties?

Leverage in silico platforms:

  • SwissADME : Predict bioavailability, LogP, and drug-likeness.
  • Molecular docking : Simulate interactions with targets (e.g., COX-2) using AutoDock Vina.
  • QSAR models : Corrogate structural features (e.g., methoxy groups) with bioactivity .

Basic: What safety protocols are recommended for handling this compound in lab settings?

Follow general chemical safety guidelines:

  • PPE : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods during synthesis/extraction.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) .

Advanced: How to address conflicting bioactivity data between in vitro and in vivo studies?

  • Dose calibration : Adjust for metabolic differences (e.g., hepatic clearance) using pharmacokinetic modeling.
  • Bioavailability studies : Measure plasma concentrations post-administration.
  • Mechanistic assays : Use gene knockout models to isolate target pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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